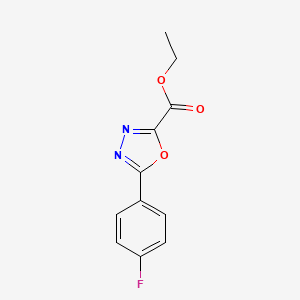

Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate

概要

説明

Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The fluorophenyl group attached to the oxadiazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-fluorobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the synthesis for industrial applications.

化学反応の分析

Photoredox-Catalyzed Cyclization

A hypervalent iodine reagent reacts with 4-fluorobenzaldehyde under Ru(bpy)₃Cl₂ catalysis and white LED irradiation to form the oxadiazole ring. Key parameters include:

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Catalyst | Ru(bpy)₃Cl₂ | 52% | |

| Solvent | Dichloromethane (DCM) | ||

| Light Source | 40 W white LED | ||

| Reaction Time | 12 hours |

This method produces Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate (3o ) as a regioisomer, highlighting adaptability for para-substitution with modified substrates .

Oxidative Cyclization

Alternative routes employ eosin-Y photocatalysis under visible light and atmospheric oxygen, achieving yields up to 94% for analogous 2-amino-1,3,4-oxadiazoles . While not directly reported for this compound, the method’s efficacy with halogenated aryl groups suggests feasibility.

Functional Group Transformations

The ester and oxadiazole moieties undergo selective modifications:

Ester Hydrolysis

The ethyl carboxylate group can be hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization (e.g., amidation). For example:

textEthyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate → 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

This reaction is critical for generating bioactive derivatives .

Nucleophilic Substitution

The electron-deficient oxadiazole ring permits nucleophilic attack at the C-2 position. For instance, coupling with aryl halides via Ullmann-type reactions introduces diverse substituents :

| Reagent | Product | Catalyst | Yield |

|---|---|---|---|

| 4-Chloroiodobenzene | 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | CuI/1,10-phenanthroline | 87% |

Comparative Reactivity of Fluorinated Derivatives

Fluorine substitution enhances electrophilicity and influences reaction outcomes:

The electron-withdrawing fluorine atom slightly reduces cyclization efficiency compared to non-fluorinated analogs but improves downstream reactivity in cross-couplings .

科学的研究の応用

Pharmaceutical Applications

Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate has been investigated for its potential as a pharmaceutical agent due to its biological activities:

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives exhibit antimicrobial properties. The presence of the fluorophenyl group enhances the compound's efficacy against various bacterial strains.

- Anti-inflammatory Properties : Research indicates that compounds containing the oxadiazole moiety can reduce inflammation. This compound has shown promise in preclinical models for treating inflammatory diseases.

Agrochemical Applications

The compound is also explored for its use in agrochemicals:

- Herbicidal Activity : this compound has been tested for herbicidal properties against common weeds. The fluorine substitution enhances herbicidal potency.

- Insecticidal Properties : Preliminary studies suggest that this compound may act as an insecticide, disrupting the nervous system of target pests.

Materials Science Applications

In materials science, the compound's unique properties allow for applications in:

-

Polymer Chemistry : this compound can serve as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical strength.

Application Area Polymer Type Benefits Coatings Thermosetting resins Improved durability Composites High-performance plastics Enhanced mechanical properties - Fluorescent Materials : The compound's structure allows it to be incorporated into fluorescent materials for use in sensors and imaging applications.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of this compound against multi-drug resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.

- Agricultural Field Trials : Field trials conducted by agricultural researchers showed that formulations containing this compound provided significant weed control compared to standard herbicides.

作用機序

The mechanism of action of Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate

- Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate

- Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate

Uniqueness

Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s chemical stability, lipophilicity, and biological activity compared to its analogs with different substituents. The fluorine atom also influences the compound’s electronic properties, making it a valuable compound in various research applications.

生物活性

Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, supported by relevant case studies and research findings.

- Molecular Formula : C₁₁H₉FN₂O₃

- Molecular Weight : 236.20 g/mol

- CAS Number : 950259-82-2

- Structure : The compound features an oxadiazole ring fused with a carboxylate group and a fluorophenyl substituent, contributing to its biological activity.

-

Anticancer Activity :

- The 1,3,4-oxadiazole scaffold is recognized for its potential as an anticancer agent. Studies have shown that derivatives of this class can inhibit various enzymes and pathways involved in cancer cell proliferation.

- This compound is believed to exert its anticancer effects by targeting specific proteins such as thymidylate synthase , HDAC , and telomerase , which are crucial in cancer cell survival and proliferation .

-

Antimicrobial Activity :

- The compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that oxadiazole derivatives possess broad-spectrum activity against bacteria, fungi, and viruses .

- This compound has been tested for its efficacy against strains of Mycobacterium bovis and other bacterial pathogens, showcasing promising results .

Anticancer Studies

One study investigated the cytotoxic effects of several oxadiazole derivatives on various cancer cell lines. The results indicated that this compound exhibited significant antiproliferative activity with an IC₅₀ value comparable to established chemotherapeutics . The study highlighted the compound's ability to induce apoptosis in cancer cells through the inhibition of key survival pathways.

Antimicrobial Studies

In another research effort focusing on antimicrobial properties, this compound was evaluated against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth effectively at low concentrations, supporting its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural features:

- The presence of the fluorophenyl group enhances lipophilicity and facilitates better interaction with biological targets.

- Modifications on the oxadiazole ring can significantly influence the compound's potency against various biological targets .

Summary of Biological Activities

特性

IUPAC Name |

ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDWIXOLWWSICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625638 | |

| Record name | Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950259-82-2 | |

| Record name | Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。